Boc-F-psi(HE)-F

Description

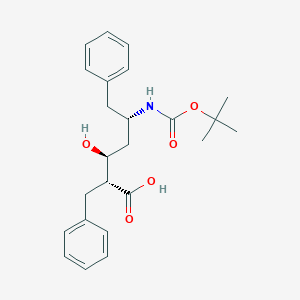

Structure

2D Structure

3D Structure

Properties

CAS No. |

155069-09-3 |

|---|---|

Molecular Formula |

C24H31NO5 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(2R,3S,5S)-2-benzyl-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid |

InChI |

InChI=1S/C24H31NO5/c1-24(2,3)30-23(29)25-19(14-17-10-6-4-7-11-17)16-21(26)20(22(27)28)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16H2,1-3H3,(H,25,29)(H,27,28)/t19-,20+,21-/m0/s1 |

InChI Key |

NBXWVMMZLWAJFA-HBMCJLEFSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)C(=O)O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@@H](CC2=CC=CC=C2)C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)C(=O)O)O |

Other CAS No. |

155069-09-3 |

Synonyms |

Boc-F-psi(HE)-F Boc-Phe-psi(CH2CH(OH))-Phe tert-butyloxycarbonyl-phenylalanyl-psi(hydroxyethylene)phenyl alanine |

Origin of Product |

United States |

Synthetic Methodologies for Boc F ψ He F and Advanced Precursor Synthesis

Methodologies for the Introduction and Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. total-synthesis.com This allows for selective deprotection without compromising other sensitive parts of the molecule.

Synthesis of N-tert-Butoxycarbonyl Derivatives using Boc Anhydride (B1165640)

The most common method for introducing the Boc protecting group onto an amine, such as the N-terminus of an amino acid, is through the use of di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (Boc₂O). highfine.com The reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. total-synthesis.comcommonorganicchemistry.com

The process is versatile and can be performed under various conditions. organic-chemistry.org It is frequently carried out in aqueous or anhydrous solvents, often in the presence of a base like sodium hydroxide, sodium bicarbonate, or triethylamine, which neutralizes the acid byproduct. highfine.com However, the reaction can also proceed without a base. commonorganicchemistry.com In this case, the intermediate tert-butyl carbonate acts as the base to deprotonate the amine, subsequently decomposing into carbon dioxide and tert-butanol. commonorganicchemistry.com The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com For less nucleophilic amines, catalysts such as 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. commonorganicchemistry.com

Table 1: Comparison of Selected Conditions for Boc Protection of Amines

| Reagent/Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|

| Boc₂O / Base (e.g., NaOH, NaHCO₃) | Dioxane, Water, Alcohol | Room Temperature | Standard, widely applicable method. highfine.com |

| Boc₂O (no base) | Protic Solvents (e.g., Methanol) | Room Temperature | Base-free conditions, relies on solvent-assisted activation. highfine.com |

| Boc₂O / DMAP (catalytic) | Aprotic Solvents (e.g., CH₂Cl₂) | Room Temperature | Accelerates reaction for less nucleophilic amines. commonorganicchemistry.com |

| Boc₂O / Iodine (catalytic) | Solvent-Free | Ambient Temperature | Mild, efficient, and solventless conditions. organic-chemistry.org |

| Boc₂O / HClO₄–SiO₂ (catalytic) | Solvent-Free | Room Temperature | Utilizes a reusable solid acid catalyst. organic-chemistry.org |

Orthogonal Protection Strategies in the Context of Boc-Fmoc Chemistry

In the synthesis of complex peptides and their analogs, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an orthogonal protection strategy, which employs protecting groups that can be removed under distinct chemical conditions. fiveable.me

The combination of Boc and 9-fluorenylmethoxycarbonyl (Fmoc) is a classic example of an orthogonal pair. total-synthesis.com

Boc Group: Acid-labile. It is stable to bases but is cleaved by acids like trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov

Fmoc Group: Base-labile. It is stable to acidic conditions but is removed by bases, typically piperidine. iris-biotech.de

This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS). fiveable.meiris-biotech.de For instance, the N-terminus of a growing peptide chain can be protected with an Fmoc group, while the side chains of amino acids like lysine (B10760008) or tryptophan are protected with Boc groups. iris-biotech.depeptide.com The Fmoc group can be selectively removed with a base to allow for the coupling of the next amino acid, without affecting the acid-sensitive Boc groups on the side chains. iris-biotech.de Conversely, Boc/benzyl (B1604629) (Bz) protection schemes are considered quasi-orthogonal, as both are removed by acid, but require different acid strengths for cleavage. biosynth.com This precise control allows for complex modifications, such as on-resin cyclization or the synthesis of peptide fragments for subsequent ligation. fiveable.meiris-biotech.de

Advanced Synthesis of Fluorinated Amino Acid Building Blocks

Although the "F" in Boc-F-ψ(HE)-F denotes phenylalanine, the synthesis of fluorinated amino acids is a highly relevant and advanced field in medicinal chemistry for creating peptide analogs with enhanced properties. rsc.org

Stereoselective Synthesis of Fluoro-Amino Acids

The introduction of fluorine into amino acids requires precise stereochemical control, as the biological activity of the resulting peptide can be highly dependent on the configuration of the fluorinated center. Several stereoselective methods have been developed. mdpi.comnih.gov

One common approach is the electrophilic fluorination of chiral enolates derived from amino acid precursors using reagents like N-fluorobenzenesulfonimide (NFSI). canterbury.ac.nz Another strategy involves the nucleophilic fluorination of hydroxy-amino acids using reagents such as Deoxo-Fluor, which can proceed with high stereoselectivity via an aziridinium (B1262131) intermediate. nih.gov The synthesis of fluorinated β-amino acids can be achieved through the ring-opening of fluoro-β-lactams, which themselves can be synthesized asymmetrically using chiral ligands. nih.gov The building block approach, using pre-fluorinated starting materials, is also a major strategy for accessing these compounds. acs.org

Table 2: Selected Methods for Stereoselective Fluorination

| Method | Fluorinating Agent | Precursor Type | Key Feature |

|---|---|---|---|

| Electrophilic Fluorination | NFSI, Selectfluor® | Chiral enolates | Allows for direct C-H fluorination with stereocontrol. mdpi.comcanterbury.ac.nz |

| Nucleophilic Fluorination | Deoxo-Fluor, PyFluor | Hydroxy-amino acids | Converts hydroxyl groups to fluorine, often with inversion of stereochemistry. nih.gov |

| From Fluoro-β-lactams | - | Multi-substituted β-lactams | Provides access to fluorinated β-amino acids via ring-opening. nih.gov |

Incorporation of Fluorine into Peptide Fragments for Enhanced Stability or Receptor Recognition

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—make it a valuable tool for modifying peptides. canterbury.ac.nz Incorporating fluorine can lead to significant improvements in metabolic stability, bioavailability, and binding affinity. rsc.orgmdpi.com

Enhanced Stability: The C-F bond is stronger than a C-H bond, making fluorinated peptides more resistant to enzymatic degradation by proteases. This increased metabolic stability can prolong the half-life of a peptide-based drug in the body. rsc.orgcyu.fr Fluorination can also enhance thermal stability and influence the secondary structure of peptides, such as promoting the formation of α-helices or β-sheets. canterbury.ac.nzfu-berlin.de

Receptor Recognition: Fluorine's high electronegativity can alter the electronic properties of a peptide, influencing its interaction with biological targets. cyu.fr It can participate in unique non-covalent interactions, including multipolar C–F···C=O interactions and hydrogen bonds. fu-berlin.de This "polar hydrophobicity" can be exploited to fine-tune binding affinity and selectivity for a specific receptor. unl.eduresearchgate.netnih.gov For example, strategic fluorination of an antigenic peptide was shown to selectively enhance binding to one T-cell receptor while weakening it for another, demonstrating its utility in modulating molecular recognition without major structural changes. unl.edunih.govportlandpress.com

Construction of the ψ(HE) Isostere Linkage

The hydroxyethylene (HE) isostere, ψ[CH(OH)CH₂], is a non-hydrolyzable mimic of the transition state of peptide bond hydrolysis by aspartic proteases. pitt.edunih.gov Its synthesis is a key challenge in preparing peptidomimetics like Boc-F-ψ(HE)-F.

The construction of this isostere requires the stereocontrolled formation of a 1,2-amino alcohol functionality within the peptide backbone. A convergent synthesis is often preferred, where two precursor fragments are joined to form the core of the isostere. acs.org A common strategy involves the reaction of an N-protected amino aldehyde or a related electrophile with a nucleophile, followed by stereoselective reduction of an intermediate ketone.

For instance, a protected amino aldehyde corresponding to the P1 residue (in this case, Phenylalanine) can be reacted with a suitable nucleophile. A key step is the diastereoselective reduction of the resulting γ-keto ester or β-amino ketone to establish the desired (4S,5S) stereochemistry, which is generally preferred for inhibitors of aspartic proteases. acs.orggoogle.com Reagents like lithium tri-tert-butoxyaluminum hydride have been used to achieve high diastereoselectivity in this reduction step. nih.gov The synthesis of a Gln-Phe hydroxyethylene dipeptide isostere has been reported as a precursor for protease inhibitors, highlighting the modularity of these synthetic approaches. nih.gov These methods provide a robust pathway to creating the central ψ(HE) linkage with precise control over its three stereogenic centers. acs.org

Synthetic Routes for Hydroxyethylene Isosteres

The creation of the hydroxyethylene moiety, specifically the Phe-Phe isostere core of Boc-F-ψ(HE)-F, can be approached through several strategic pathways. These routes are designed to be efficient, flexible, and provide absolute stereocontrol.

Another powerful strategy utilizes commercially available and optically pure carbohydrates, such as D-mannose, as the starting material. nih.govscispace.comnih.gov This method is particularly advantageous because D-mannose already contains a hydroxyl group at a key position (C-4) with the correct absolute configuration for the desired isostere. scispace.comnih.gov The synthesis proceeds through the formation of a versatile γ-lactone intermediate. scispace.com Key transformations in this route include the deoxygenation of specific hydroxyl groups, the introduction of phenyl and benzyl substituents, and the stereospecific introduction of a nitrogen atom via an azide (B81097) intermediate, often using a Mitsunobu reaction. scispace.comnih.gov This carbohydrate-based approach allows for significant structural diversity, as a variety of substituents can be introduced by nucleophilic opening of an intermediate epoxide ring. scispace.com

Enantioselective and Diastereoselective Control in Isostere Formation

Achieving the correct stereochemistry at the three chiral centers of the hydroxyethylene isostere is a critical requirement for its biological function. acs.org Synthetic strategies employ several highly selective reactions to ensure both enantiomeric and diastereomeric purity.

Diastereoselective control is often achieved during the reduction of a ketone intermediate. For instance, the reduction of an α-N,N-dibenzylamino ketone to a syn-vicinal amino alcohol can proceed with high diastereoselectivity, establishing the correct stereochemical relationship between the amine and hydroxyl groups. acs.org Similarly, diastereoselective reduction of ketomethylene derivatives can be performed with reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-tBu)₃) in ethanol. rsc.org

Enantioselective control is established through reactions such as the highly diastereoselective alkylation of chiral amide enolates or β-keto ester enolates with scalemic 2-triflyloxy esters, which can produce 2-alkyl-4-keto esters in high enantiomeric excess (>95% ee). acs.orgacs.org The combination of a stereochemically clean inversion during this alkylation step and a highly diastereoselective subsequent reduction allows for precise control over the final stereoisomer. acs.org

| Reaction Type | Reagents/Method | Stereochemical Outcome | Reference |

|---|---|---|---|

| Alkylation | β-keto ester enolates + scalemic 2-triflyloxy esters | High enantioselectivity (>95% ee) | acs.org |

| Reduction | syn reduction of α-N,N-dibenzylamino ketones | High diastereoselectivity | acs.org |

| Convergent Synthesis | From scalemic α-hydroxy esters | Highly diastereoselective (86–94% de) and enantioselective (>95% ee) | acs.orgfigshare.com |

| Alkylation | Highly diastereoselective alkylations of chiral amide enolates | High diastereoselectivity | acs.org |

Coupling and Assembly Strategies for the Boc-F-ψ(HE)-F Scaffold

Once the core hydroxyethylene isostere is synthesized and appropriately protected, it is assembled into the final Boc-F-ψ(HE)-F peptidomimetic. This can be accomplished using either solid-phase or solution-phase chemistry.

Adaptations of Solid-Phase Peptide Synthesis (SPPS) for Pseudopeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic synthesis, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nih.govbachem.com The synthesis of pseudopeptides like Boc-F-ψ(HE)-F requires the incorporation of the pre-synthesized hydroxyethylene isostere as a building block.

In a typical Boc-SPPS strategy, the N-terminus of the growing peptide chain on the resin is protected with a tert-butoxycarbonyl (Boc) group. nih.govwikipedia.org This acid-labile group is removed, and the next amino acid (or in this case, the isostere building block) is coupled. The hydroxyethylene isostere must be prepared with an N-terminal Boc group and a free carboxylic acid to be used in a standard SPPS cycle. Alternatively, the isostere can be attached to the solid support via its hydroxyl group, allowing for peptide chain elongation in both directions. 5z.com The reductive alkylation of a resin-bound amine with a Boc-amino acid aldehyde is another method to directly form a reduced amide bond isostere on the solid phase. nih.gov

Solution-Phase Synthetic Approaches for Complex Peptidomimetics

Solution-phase synthesis offers a classical alternative to SPPS and is particularly useful for large-scale synthesis or for complex coupling reactions that may be inefficient on a solid support. researchgate.netresearchgate.net Convergent solution-phase strategies involve synthesizing fragments of the target molecule separately before coupling them together. acs.orgresearchgate.net

For Boc-F-ψ(HE)-F, a solution-phase approach could involve the coupling of the Boc-protected hydroxyethylene isostere of phenylalanine with a C-terminally protected phenylalanine derivative (e.g., a benzyl ester). uni-regensburg.de Standard peptide coupling reagents are employed to facilitate amide bond formation. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govmdpi.com Purification of intermediates is typically performed after each step, often using column chromatography. nih.gov

Chromatographic and Spectroscopic Methods for Synthetic Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Boc-F-ψ(HE)-F. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the final compound and intermediate products. researchgate.net Reverse-phase HPLC (RP-HPLC) is commonly used to separate the target molecule from reagents and byproducts. Chiral HPLC, utilizing a chiral stationary phase, is indispensable for separating the different stereoisomers (diastereomers and enantiomers) and confirming the stereochemical integrity of the product. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for unambiguous structure elucidation. nih.govnih.gov For Boc-F-ψ(HE)-F, the ¹H NMR spectrum would show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the aromatic protons of the two phenylalanine side chains, and the specific protons of the hydroxyethylene backbone, including the methine proton adjacent to the hydroxyl group. nih.gov Two-dimensional NMR techniques like COSY are used to establish proton-proton correlations and confirm the connectivity of the molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of Boc-F-ψ(HE)-F. nih.gov

| Analytical Technique | Purpose | Expected Observations for Boc-F-ψ(HE)-F | Reference |

|---|---|---|---|

| Reverse-Phase HPLC | Purity Assessment & Purification | A single major peak indicating high purity. | researchgate.net |

| Chiral HPLC | Stereoisomer Separation | Resolution of diastereomers and enantiomers, confirming stereochemical purity. | researchgate.net |

| ¹H NMR | Structural Elucidation | Characteristic signals for Boc group (~1.4 ppm), aromatic protons (7.0-7.5 ppm), and CH-OH/CH-N protons of the isostere core. | nih.govresearchgate.net |

| ¹³C NMR | Structural Confirmation | Signals for carbonyl of Boc group, aromatic carbons, and aliphatic carbons of the backbone and protecting group. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Detection of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) with a mass corresponding to the exact calculated mass of the molecular formula. | nih.gov |

Conformational Analysis of Boc F ψ He F

Theoretical Foundations of Peptidomimetic Conformation

The conformational landscape of Boc-F-ψ(HE)-F is theoretically explored using computational methods that provide a basis for interpreting experimental data. These methods allow for the prediction of stable conformers and the energetics of their interconversion.

Ramachandran Plot Analysis for Backbone Torsional Angles (Φ, Ψ, ω)

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed regions of backbone dihedral angles (Φ and Ψ) in peptides and peptidomimetics. cam.ac.ukbioinformatics.orgreading.ac.uk For a standard peptide, these angles define the conformation of the polypeptide chain. The Φ angle describes the rotation around the N-Cα bond, while the Ψ angle pertains to the rotation around the Cα-C' bond. pearson.com The omega (ω) angle, which describes the rotation of the peptide bond itself, is typically planar (180° for a trans conformation) due to its partial double bond character. pearson.com

In the case of the peptidomimetic Boc-F-ψ(HE)-F, the hydroxyethylene (-CH(OH)-CH2-) moiety replaces the scissile amide bond. This modification introduces greater flexibility compared to a standard peptide bond. The corresponding dihedral angles, while not identical to the classical Φ and Ψ, can be analyzed in a similar manner to predict low-energy conformations. The analysis would consider the steric hindrance between the Boc-protecting group, the phenylalanine side chains, and the hydroxyethylene unit. The energetically favored regions on a Ramachandran-type plot for this molecule would indicate the most probable backbone conformations. researchgate.net

Dihedral Angle Analysis in Flexible Systems

Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to calculate the potential energy surface as a function of key dihedral angles. researchgate.net This allows for the identification of local energy minima, which correspond to stable conformers. For Boc-F-ψ(HE)-F, important dihedrals would include those around the C-C bonds of the hydroxyethylene unit and the Cα-Cβ bonds of the phenylalanine residues.

Illustrative Dihedral Angle Data for a Calculated Low-Energy Conformer of Boc-F-ψ(HE)-F

| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |

| Φ-like | C-N-CH-C | -120 |

| Ψ-like | N-CH-C-C | 140 |

| χ1 (Phe1) | N-CH-Cβ-Cγ | 175 |

| χ1 (Phe2) | N-CH-Cβ-Cγ | -65 |

Non-Covalent Interactions and Their Influence on Conformation

The conformation of Boc-F-ψ(HE)-F is significantly influenced by a network of non-covalent interactions. mdpi.comnciatlas.org These interactions, though individually weak, collectively play a critical role in stabilizing specific three-dimensional structures. scispace.com

Intramolecular Hydrogen Bonding: The hydroxyl group of the hydroxyethylene linker can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group and the fluorine atoms can act as acceptors. The formation of intramolecular hydrogen bonds can lead to more compact, folded conformations. beilstein-journals.org

Electrostatic Effects: The polarized C-F bonds introduce significant electrostatic interactions. beilstein-journals.org Dipole-dipole interactions between the C-F bonds and other polar groups, such as the carbonyls and the hydroxyl group, can either be attractive or repulsive, thereby influencing the preferred conformation. researchgate.netnih.gov S–F and S–O non-covalent interactions can also be stabilizing. rsc.org

Steric Interactions: The bulky Boc-protecting group and the phenyl rings of the phenylalanine residues create steric hindrance, which limits the accessible conformational space. bioinformatics.org Van der Waals interactions, which include both attractive and repulsive components, are key in determining the optimal packing of atoms within the molecule. researchgate.net

Experimental Techniques for Conformational Elucidation

Experimental methods are essential to validate and refine the theoretical models of the conformation of Boc-F-ψ(HE)-F. These techniques provide data on the average solution-state conformation or the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgresearchgate.net For Boc-F-ψ(HE)-F, several NMR parameters can provide conformational insights:

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is determined by the molecular conformation. acs.org Deviations from random coil values can indicate the presence of stable secondary structures.

Scalar Couplings (J-couplings): Three-bond scalar coupling constants (³J) are related to the dihedral angle between the coupled nuclei through the Karplus equation. Measuring ³J values for protons along the backbone and side chains can provide quantitative estimates of the corresponding dihedral angles. nih.gov

Illustrative ¹H NMR Data for Boc-F-ψ(HE)-F in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| NH | 6.85 | d | 8.2 |

| CHα (Phe1) | 4.50 | m | - |

| CHα (Phe2) | 4.35 | m | - |

| CH(OH) | 4.10 | m | - |

| CH₂ (HE) | 3.65, 3.50 | m, m | - |

| Phenyl | 7.20-7.40 | m | - |

| Boc (t-butyl) | 1.45 | s | - |

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and their local environment, making this technique sensitive to conformational changes. rsc.org

For Boc-F-ψ(HE)-F, the stretching frequencies of the N-H, C=O (amide and Boc), and O-H groups are particularly informative. For instance, the involvement of the N-H or O-H groups in hydrogen bonding leads to a broadening and red-shifting (lower frequency) of their corresponding stretching bands. Analysis of the amide I and II bands in the IR spectrum can also provide information about the backbone conformation.

Illustrative IR Absorption Frequencies for Boc-F-ψ(HE)-F

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H | Stretch | 3350 |

| O-H | Stretch (H-bonded) | 3450 |

| C=O (Boc) | Stretch | 1690 |

| C=O (Amide I) | Stretch | 1655 |

| N-H | Bend (Amide II) | 1530 |

| C-F | Stretch | 1160 |

Chiroptical Methods (CD, ORD) for Secondary Structure Information

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for probing the secondary structure of peptides and peptidomimetics. These methods rely on the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectra provide valuable information about the presence of ordered structures like helices and β-sheets.

The CD spectrum of a molecule like Boc-F-ψ(HE)-F would be analyzed for characteristic bands that indicate specific secondary structures. While a detailed experimental CD spectrum for this exact compound is not publicly available, the methodology would involve dissolving the compound in a suitable solvent and measuring its differential absorbance of circularly polarized light over a range of wavelengths. nih.gov The resulting spectrum would then be compared to reference spectra for known secondary structures to deduce the conformational preferences of Boc-F-ψ(HE)-F.

Computational Approaches to Conformational Landscape Exploration

Computational methods provide an indispensable toolkit for exploring the vast conformational space of flexible molecules like Boc-F-ψ(HE)-F. These approaches complement experimental data by offering detailed insights at an atomic level.

Molecular Dynamics (MD) Simulations for Dynamic Conformer Populations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of how a molecule like Boc-F-ψ(HE)-F behaves in a simulated environment, such as in a solvent. mdpi.com This technique is particularly valuable for understanding the populations of different conformers and the transitions between them.

Density Functional Theory (DFT) Calculations for Energetic Profiles and Rotational Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgcond-mat.de DFT calculations are highly effective for determining the relative energies of different conformers and for calculating the energy barriers for rotation around single bonds. q-chem.com This information is crucial for understanding the stability of various conformations and the ease with which the molecule can transition between them.

For Boc-F-ψ(HE)-F, DFT calculations could be used to generate a potential energy profile for the rotation around key dihedral angles, such as those flanking the hydroxyethylene isostere. This would reveal the most stable (lowest energy) conformations and the energy required to move from one stable conformation to another. DFT has been used to analyze the conformational preferences of similar fluorinated and cyclic systems, providing insights into the stabilizing and destabilizing interactions that govern their structures. beilstein-journals.orgresearchgate.net

Conformational Sampling Algorithms and Potential Energy Surface (PES) Mapping

To gain a comprehensive understanding of the conformational possibilities of Boc-F-ψ(HE)-F, various conformational sampling algorithms can be employed. These algorithms systematically or stochastically explore the potential energy surface (PES) of the molecule to identify all low-energy conformations. The PES is a multi-dimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates.

Force Field Development and Validation for Fluorinated Peptidomimetics

The accuracy of molecular mechanics and MD simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy of a system of atoms or molecules. wikipedia.org For novel molecules like fluorinated peptidomimetics, standard force fields may not be adequate, and the development and validation of new parameters are often necessary.

The process of developing a force field for a molecule like Boc-F-ψ(HE)-F would involve deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions, particularly for the fluorinated and isosteric parts of the molecule. nih.govbiorxiv.org These parameters are often derived from high-level quantum mechanical calculations. biorxiv.orgresearchgate.net The new force field would then be validated by comparing simulation results with available experimental data to ensure its accuracy. nih.govbiorxiv.org Several research groups have focused on developing and validating force fields for fluorinated amino acids for use with popular simulation packages like AMBER. nih.govbiorxiv.orgresearchgate.net

Impact of the ψ(HE) Isostere on Backbone Flexibility and Preferred Conformations

The introduction of the hydroxyethylene [ψ(HE)] isostere in place of a standard amide bond has a profound impact on the backbone flexibility and conformational preferences of a peptide. The HE isostere introduces a chiral center and a hydrogen bond donor capability while removing the hydrogen bond donor of the original amide. rsc.org

In Boc-F-ψ(HE)-F, the HE isostere, in combination with the stereoelectronic effects of the fluorine atoms, will dictate a unique set of preferred conformations. The increased flexibility around the isostere will allow the molecule to sample a wider range of conformations than a standard dipeptide. The specific preferred conformations will be a result of a complex interplay of steric hindrance, intramolecular hydrogen bonding involving the hydroxyl group of the isostere, and dipole-dipole interactions involving the C-F bonds.

| Feature | Impact of ψ(HE) Isostere |

| Backbone Flexibility | Increased |

| Hydrogen Bonding | Alters H-bond network; introduces new H-bond donor |

| Conformation | Induces different dynamic patterns and preferred conformations |

| Protein Binding | Can disturb binding and reduce affinity |

Influence of Fluorine Substitution on Conformational Preferences

The substitution of hydrogen with fluorine can profoundly alter the conformational landscape of peptides and peptidomimetics due to fluorine's unique stereoelectronic properties. beilstein-journals.org As the most electronegative element, fluorine creates a short, strong, and highly polarized carbon-fluorine (C-F) bond. beilstein-journals.orgnih.gov This polarization induces significant dipole moments and enables hyperconjugative and electrostatic interactions that are not present in non-fluorinated analogues, thereby providing a powerful tool for conformational control. beilstein-journals.org

Detailed research into fluorinated organic molecules has established predictable conformational preferences based on the position of the fluorine atom relative to other functional groups. canterbury.ac.nz These preferences are primarily governed by stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation. beilstein-journals.org For instance, experimental and theoretical studies on simple fluorinated amides have revealed distinct conformational biases. When a fluorine atom is positioned alpha to a carbonyl group, the F-C-C=O moiety tends to adopt an antiperiplanar conformation. canterbury.ac.nzresearchgate.net Conversely, in N-β-fluoroethylamides, a gauche relationship is favored between the vicinal C-F and C-N(CO) bonds. canterbury.ac.nzresearchgate.net These effects are potent enough to influence and even direct the secondary structure of more complex molecules like β-peptides. beilstein-journals.orgresearchgate.net

In the context of the peptidomimetic Boc-F-ψ(HE)-F, which incorporates a hydroxyethylene (HE) group [-CH(OH)-CH₂-] as an isostere of the peptide bond, fluorine substitution can be strategically applied to either the phenyl rings of the phenylalanine residues or the isostere backbone itself. The impact on the molecule's conformational preferences would vary significantly depending on the site of fluorination.

Placing a fluorine atom on the hydroxyethylene linker would introduce powerful stereoelectronic constraints. If fluorine were substituted at the carbon atom bearing the hydroxyl group [-CF(OH)-CH₂-], the resulting α-fluoroalcohol motif would exhibit strong gauche effects due to interactions between the C-F and C-O dipoles. Substitution at the adjacent carbon [-CH(OH)-CFH-] would be expected to constrain the local backbone torsion angles, favoring a gauche arrangement between the C-F bond and the vicinal carbon-carbon or carbon-nitrogen bonds, similar to what is observed in N-β-fluoroethylamides. canterbury.ac.nz These substitutions directly impact the rotational energy barriers of the backbone, effectively locking it into specific low-energy conformations. nih.gov

The following tables summarize these established principles and their predicted application to the Boc-F-ψ(HE)-F scaffold.

Research Findings on Fluorine-Induced Conformational Control

Detailed experimental studies, including X-ray crystallography and NMR spectroscopy, have provided data on the conformational biases introduced by fluorine in peptide-like structures. canterbury.ac.nznih.gov

Table 1: Established Conformational Preferences in Fluorinated Amide Systems

| Fluorinated Moiety | Favored Conformation | Governing Torsion Angle | Approximate Dihedral Angle | Primary Stereoelectronic Rationale |

|---|---|---|---|---|

| α-Fluoroamide (F-C-C(O)-N) | Antiperiplanar | F-C-C=O | ~180° | Dipole alignment, hyperconjugation (σC-H → σ*C-F) |

| N-β-Fluoroethylamide (F-C-C-N(CO)) | Gauche | F-C-C-N | ~60° | Gauche effect, electrostatic attraction (Fδ-···Nδ+) |

Data compiled from findings on fluorinated β-peptides and amides. canterbury.ac.nzresearchgate.netnih.gov

Predicted Effects of Fluorination on Boc-F-ψ(HE)-F Conformation

Based on the established principles, the conformational impact of fluorinating the Boc-F-ψ(HE)-F molecule can be predicted.

Table 2: Predicted Conformational Influence of Fluorine Substitution on Boc-F-ψ(HE)-F

| Site of Fluorination | Affected Structural Element | Predicted Conformational Consequence | Underlying Principle |

|---|---|---|---|

| Phenylalanine Side Chain (e.g., 4-F-Phe) | Side Chain (χ angles) | Altered side-chain rotamer populations; potential for novel dipole-dipole or C-F···H-C interactions. | Introduction of a polar C-F bond into the aromatic ring. mdpi.comnih.gov |

| Isostere Backbone at Cα position (-CF(OH)-) | Backbone (φ-like angles) | Strong preference for specific rotamers around the Cα-Cβ bond due to the α-fluoroalcohol motif. | Gauche effect between C-F and C-O dipoles; hyperconjugation. researchgate.net |

| Isostere Backbone at Cβ position (-CH(OH)-CFH-) | Backbone (ψ-like angles) | Significant restriction of backbone flexibility, favoring a gauche conformation for the F-C-C-N fragment. | Gauche preference analogous to N-β-fluoroethylamides. canterbury.ac.nznih.gov |

Enzyme Inhibition Mechanisms and Molecular Interactions of Boc F ψ He F

Classification of Enzyme Inhibition Mechanisms in the Context of Peptidomimetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. khanacademy.org The study of enzyme inhibition is crucial in pharmacology for the development of drugs that can selectively target specific enzymes involved in disease pathways. For peptidomimetics like Boc-F-ψ(HE)-F, understanding the mode of inhibition is key to elucidating its mechanism of action.

Competitive Inhibition with Active Site Recognition

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. youtube.com In this scenario, the inhibitor and the substrate are in direct competition for the same binding site. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. youtube.com For a peptidomimetic, this would imply that the molecule is designed to fit into the enzyme's active site, mimicking the binding of the natural peptide substrate.

Key Characteristics of Competitive Inhibition:

| Parameter | Effect of Competitive Inhibitor |

| Vmax | Unchanged |

| Km | Increases |

Vmax represents the maximum rate of the reaction, while Km is the substrate concentration at which the reaction rate is half of Vmax.

Non-Competitive and Mixed Inhibition Modalities

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. youtube.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex.

Mixed inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. nih.gov This type of inhibition affects both the Vmax and the Km of the reaction.

Key Characteristics of Non-Competitive and Mixed Inhibition:

| Inhibition Type | Effect on Vmax | Effect on Km |

| Non-Competitive | Decreases | Unchanged |

| Mixed | Decreases | Varies (can increase or decrease) |

Uncompetitive Inhibition Through Enzyme-Substrate Complex Binding

Uncompetitive inhibition is a rarer form of inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex. This binding event effectively sequesters the ES complex, preventing the formation of the product. A hallmark of uncompetitive inhibition is that both Vmax and Km decrease.

Key Characteristics of Uncompetitive Inhibition:

| Parameter | Effect of Uncompetitive Inhibitor |

| Vmax | Decreases |

| Km | Decreases |

Reversible vs. Irreversible Inhibition Kinetics

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. The types of inhibition discussed above (competitive, non-competitive, mixed, and uncompetitive) are typically reversible.

Irreversible inhibitors, on the other hand, bind to the enzyme through strong, often covalent, bonds. This binding permanently inactivates the enzyme. The kinetics of irreversible inhibition are time-dependent, and the enzyme activity cannot be recovered by simply removing the inhibitor.

Kinetic Characterization of Enzyme Inhibition by Boc-F-ψ(HE)-F

To determine the specific mechanism of inhibition for a compound like Boc-F-ψ(HE)-F, detailed kinetic studies would be necessary. These studies involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

Michaelis-Menten Kinetics Analysis in the Presence of Inhibitors

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]). youtube.com

The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

By analyzing how the presence of an inhibitor alters the Vmax and Km values, researchers can deduce the type of inhibition. This is often visualized using graphical representations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot. khanacademy.org

Lineweaver-Burk Plot Interpretations for Different Inhibition Types:

| Inhibition Type | Lineweaver-Burk Plot Characteristics |

| Competitive | Lines intersect at the y-axis. |

| Non-Competitive | Lines intersect on the x-axis. |

| Uncompetitive | Lines are parallel. |

| Mixed | Lines intersect in the second or third quadrant. |

Without experimental data for Boc-F-ψ(HE)-F, it is not possible to construct these plots or determine its specific kinetic parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency.

Lineweaver-Burk Plot and Other Linearized Kinetic Representations

To characterize the inhibitory mechanism of a compound like Boc-F-ψ(HE)-F, enzyme kinetic studies are essential. The Lineweaver-Burk plot, a double reciprocal representation of the Michaelis-Menten equation, is a classic tool for visualizing and analyzing enzyme kinetics. wikipedia.org2minutemedicine.commedschoolcoach.comkhanacademy.orgsketchy.com By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), a linear graph is produced. The intercepts and the slope of this line provide key kinetic parameters: the y-intercept corresponds to 1/Vmax (the maximum reaction velocity), the x-intercept represents -1/Km (the Michaelis constant, indicating the substrate concentration at half-maximal velocity), and the slope is equal to Km/Vmax. 2minutemedicine.commedschoolcoach.com

Different modes of reversible enzyme inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by observing how the Lineweaver-Burk plot changes in the presence of the inhibitor. wikipedia.orgkhanacademy.org

Competitive Inhibition: In this scenario, the inhibitor competes with the substrate for the same active site on the enzyme. A competitive inhibitor would cause an increase in the apparent Km (a rightward shift of the x-intercept) but would not affect the Vmax (the y-intercept remains unchanged). This is because the inhibition can be overcome at sufficiently high substrate concentrations.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This results in a decrease in the apparent Vmax (an upward shift of the y-intercept) with no change in the Km (the x-intercept remains the same).

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both the apparent Vmax and the apparent Km, resulting in a parallel shift of the Lineweaver-Burk plot.

While a specific Lineweaver-Burk plot for Boc-F-ψ(HE)-F is not available, a hypothetical plot can illustrate how data would be presented and interpreted.

Hypothetical Lineweaver-Burk Plot for an Enzyme in the Presence and Absence of an Inhibitor

| 1/[S] (μM⁻¹) | 1/V (s/μM) (No Inhibitor) | 1/V (s/μM) (With Inhibitor) |

| 0.1 | 2.0 | 3.0 |

| 0.2 | 3.0 | 5.0 |

| 0.4 | 5.0 | 9.0 |

| 0.8 | 9.0 | 17.0 |

| 1.0 | 11.0 | 21.0 |

This table contains hypothetical data for illustrative purposes.

Other linearized representations of the Michaelis-Menten equation, such as the Hanes-Woolf plot and the Eadie-Hofstee plot, can also be used to analyze enzyme kinetics. wikipedia.org

Determination of Inhibition Constants (Ki, Kic, Kiu) and Binding Affinities

The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies tighter binding and a more potent inhibitor. The specific type of inhibition constant determined depends on the mechanism of inhibition.

Ki: This is the inhibition constant for a competitive inhibitor. It can be determined from the change in the slope of the Lineweaver-Burk plot in the presence of the inhibitor.

Kic: This is the inhibition constant for a non-competitive inhibitor binding to the free enzyme.

Kiu: This is the inhibition constant for a non-competitive inhibitor binding to the enzyme-substrate complex. In cases of mixed inhibition, both Kic and Kiu are relevant. For a purely uncompetitive inhibitor, only Kiu is considered.

These constants can be calculated from secondary plots, such as a Dixon plot, which plots the reciprocal of the reaction velocity against the inhibitor concentration at a fixed substrate concentration. Research on hydroxyethylene isostere inhibitors of HIV-1 protease has demonstrated the determination of Ki values to assess structure-activity relationships, with values converging to as low as 0.4 nM for longer peptide analogues. nih.gov The differences in inhibition constants between individual diastereoisomers of such inhibitors can span three orders of magnitude, highlighting the sensitivity of binding affinity to stereochemistry. nih.gov

Molecular Basis of Enzyme-Inhibitor Recognition and Specificity

The efficacy of an inhibitor like Boc-F-ψ(HE)-F is rooted in its ability to be recognized by and bind to the active site of a target enzyme with high affinity and specificity.

Mapping Active Site Interactions and Subsite Occupancy

Proteases, a likely target for a peptidomimetic inhibitor like Boc-F-ψ(HE)-F, have active sites that are often described in terms of subsites (S1, S2, S1', S2', etc.) that accommodate the corresponding residues (P1, P2, P1', P2', etc.) of the substrate or inhibitor. The specificity of an inhibitor is largely determined by how well its side chains fit into these subsites.

Role of Hydrogen Bonding Networks in Ligand-Enzyme Complex Stabilization

Hydrogen bonds are critical for the stabilization of the enzyme-inhibitor complex. The hydroxyethylene isostere in Boc-F-ψ(HE)-F is a key structural feature in this regard. The hydroxyl group of the HE isostere is designed to mimic the tetrahedral transition state of peptide bond hydrolysis and can act as both a hydrogen bond donor and acceptor. It is expected to form crucial hydrogen bonds with the catalytic residues in the active site of the target protease. For example, in aspartic proteases, this hydroxyl group typically forms hydrogen bonds with the catalytic aspartate residues. nih.gov The amide bonds in the peptide backbone also participate in hydrogen bonding with the main chain of the enzyme.

Steric and Electronic Complementarity in Binding

Electronic complementarity involves the matching of electrostatic potentials. The electron-rich aromatic rings of the phenylalanine residues can engage in π-π stacking interactions with aromatic residues in the active site. The polar groups of the inhibitor will interact favorably with polar regions of the active site, while nonpolar moieties will be driven into hydrophobic pockets.

Influence of the Boc Group and Fluorine Atom on Binding Pose and Affinity

The fluorine atom can significantly impact the binding affinity and other properties of a drug molecule. tandfonline.comnih.govtandfonline.com Its high electronegativity can alter the electronic properties of the phenylalanine ring, potentially leading to more favorable electrostatic interactions with the enzyme. Fluorine can also participate in hydrogen bonding and other non-covalent interactions. In some cases, the substitution of hydrogen with fluorine has been shown to increase the binding affinity of ligands to their protein targets. tandfonline.com For example, a meta-fluorine substitution on a macrocyclic peptide inhibitor of menin resulted in a 4-fold increase in potency. rsc.org

Targeted Enzyme Systems for Boc-F-ψ(HE)-F: Hypothesized and Investigated Examples (e.g., Proteases)

The chemical compound Boc-F-ψ(HE)-F, a peptidomimetic, is designed to function as an enzyme inhibitor. Its structure, featuring a hydroxyethylene isostere of the dipeptide Phe-Phe, suggests that it acts as a transition-state analog for aspartyl proteases. This class of enzymes plays a crucial role in various physiological and pathological processes, making them a significant target for therapeutic intervention. While specific research on Boc-F-ψ(HE)-F is limited in publicly accessible literature, the inhibitory profile of closely related analogs provides a strong basis for hypothesizing its intended targets and understanding its molecular interactions.

One of the most well-characterized analogs is the compound CGP 53437, which contains the core Boc-Phe-ψ(CH(OH)CH₂)-Phe structure extended with a valine and a morpholine-capped phenylalanine. Research on CGP 53437 has demonstrated its potent inhibitory activity against several aspartyl proteases, offering a clear indication of the enzyme systems that Boc-F-ψ(HE)-F is likely designed to target.

The primary hypothesized targets for inhibitors with this scaffold are viral and human aspartyl proteases. These enzymes utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The hydroxyethylene isostere in Boc-F-ψ(HE)-F mimics the tetrahedral intermediate of this reaction, allowing it to bind tightly to the active site and block substrate access.

Investigated Enzyme Targets for an Analog (CGP 53437):

Detailed enzymatic assays performed on the analog CGP 53437 have revealed a distinct inhibition profile against a range of aspartyl proteases. These findings serve as a valuable proxy for understanding the potential targets of Boc-F-ψ(HE)-F.

| Targeted Enzyme | Inhibition Constant (Ki) | Enzyme Class |

| HIV-1 Protease | 0.2 nM | Viral Aspartyl Protease |

| Human Cathepsin D | 4 nM | Human Aspartyl Protease |

| Human Cathepsin E | 4 nM | Human Aspartyl Protease |

| Human Pepsin | 8 nM | Human Aspartyl Protease |

| Human Gastricsin | 500 nM | Human Aspartyl Protease |

| Human Renin | 190 µM | Human Aspartyl Protease |

This table is interactive. Users can sort the data by clicking on the column headers.

The data clearly indicates that the primary target for this class of inhibitors is the HIV-1 protease . The exceptionally low inhibition constant (Ki) of 0.2 nM signifies very potent inhibition, a hallmark of effective antiretroviral drug candidates. HIV-1 protease is essential for the replication of the human immunodeficiency virus, as it cleaves viral polyproteins into functional enzymes and structural proteins.

Beyond the viral protease, the analog also demonstrates significant activity against several human aspartyl proteases. It is a potent inhibitor of human cathepsin D and human cathepsin E , with Ki values of 4 nM for both. Cathepsin D is a lysosomal protease involved in protein degradation, and its dysregulation has been implicated in cancer progression and neurodegenerative diseases like Alzheimer's. Cathepsin E is primarily found in immune cells and is involved in antigen processing.

The compound also inhibits human pepsin and gastricsin , digestive enzymes found in the stomach, with Ki values of 8 nM and 500 nM, respectively. The significantly weaker inhibition of human renin (Ki of 190 µM), an enzyme involved in blood pressure regulation, suggests a degree of selectivity among the human aspartyl proteases.

The molecular interactions underpinning this inhibition are centered on the hydroxyethylene isostere. This functional group is designed to form hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125 in HIV-1 protease) in the enzyme's active site. The flanking phenylalanine residues of the inhibitor are expected to occupy the S1 and S1' hydrophobic pockets of the protease, which show a preference for large, aromatic side chains. The Boc protecting group at the N-terminus would likely interact with the S2 or S3 subsite of the enzyme. The stereochemistry of the hydroxyl group and the adjacent carbon atoms in the isostere is critical for achieving optimal binding and potent inhibition.

Computational Design and Rational Modification of Boc F ψ He F Analogs

Principles of Structure-Based Peptidomimetic Design

Structure-based drug design (SBDD) for peptidomimetics like Boc-F-ψ(HE)-F relies on high-resolution structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. The fundamental principle is to design inhibitors that complement the three-dimensional geometry and chemical environment of the enzyme's active site. nih.gov For proteases, the strategy often involves creating transition-state analogs, which mimic the tetrahedral intermediate of peptide bond hydrolysis. uah.es

The hydroxyethylene isostere [ψ(HE)] in Boc-F-ψ(HE)-F is a classic example of a transition-state isostere. Its hydroxyl group is designed to mimic the hydrated carbonyl of the transition state, forming critical hydrogen bonds with the catalytic residues in the active site of aspartic proteases (e.g., Asp25/Asp25' in HIV-1 protease). uah.eswikipedia.org This mimicry allows the inhibitor to bind with high affinity without being cleaved, effectively blocking the enzyme's function.

Key principles in the SBDD of such peptidomimetics include:

Active Site Targeting: Inhibitors are designed to fit within the active site cleft, making specific interactions with the enzyme's specificity pockets (e.g., S1, S1', S2, etc.). The Boc-protected phenylalanine residues of the parent compound are intended to occupy these pockets. pnas.org

Isosteric Replacement: The central peptide bond is replaced with a non-hydrolyzable isostere, like the hydroxyethylene group, to prevent proteolytic degradation and improve in vivo stability. nih.govnih.gov This is a critical step in converting a peptide substrate into a drug-like inhibitor.

Enhancing Specificity: To achieve selective inhibition against a specific protease and avoid off-target effects on related enzymes (e.g., other human aspartic proteases like pepsin or cathepsin D), modifications are introduced to exploit subtle differences in the active site architectures of the target enzymes. uah.esnih.gov

The ultimate goal is to create a molecule that retains the essential binding interactions of the natural substrate but possesses superior pharmacological properties, such as stability and oral bioavailability. frontiersin.org

Molecular Docking and Scoring Functions for Ligand-Protein Interactions

Molecular docking is a computational technique central to SBDD, used to predict the preferred binding orientation and affinity of a ligand within a protein's active site. frontiersin.org For analogs of Boc-F-ψ(HE)-F, docking studies are essential for rapidly screening virtual libraries of modified compounds and prioritizing them for synthesis and biological evaluation. nih.gov

The process involves two main components: a search algorithm that generates various possible binding poses of the ligand and a scoring function that estimates the binding affinity for each pose. frontiersin.org Programs like AutoDock, Glide, and GOLD are commonly used for this purpose. frontiersin.orgschrodinger.com Scoring functions can be physics-based, empirical, or knowledge-based. Empirical scoring functions, such as ChemPLP and GlideScore, are frequently used to rank potential inhibitors by estimating the free energy of binding based on terms for hydrogen bonds, hydrophobic interactions, and electrostatic forces. schrodinger.comnih.gov

In a typical docking workflow for a Boc-F-ψ(HE)-F analog against a protease target:

The 3D structure of the target protein is prepared, often from a crystal structure deposited in the Protein Data Bank (PDB). nih.gov

A virtual library of analogs is generated by modifying the parent scaffold.

The docking program places each analog into the defined active site, exploring different conformations and orientations.

The scoring function ranks the poses and the compounds. Poses with the lowest energy scores are predicted to be the most stable and represent the most likely binding mode. dovepress.com

The results of docking can provide crucial insights into how a specific modification, such as altering the position of a fluorine atom, might affect the binding interactions with key residues in the active site. nih.gov

Table 1: Representative Molecular Docking Results for Hypothetical Boc-F-ψ(HE)-F Analogs Against a Protease Target Note: Data are illustrative, based on typical values reported for similar peptidomimetic inhibitors.

| Compound ID | Modification | Docking Score (kcal/mol) | Key H-Bond Interactions | Predicted Affinity |

|---|---|---|---|---|

| Analog-1 | Parent Compound | -8.5 | Catalytic Aspartates | High |

| Analog-2 | para-F on P1-Phe | -9.2 | Catalytic Aspartates, Flap Residue | Very High |

| Analog-3 | ortho-F on P1-Phe | -7.9 | Catalytic Aspartates | Moderate |

| Analog-4 | P1' Side Chain = Valine | -8.1 | Catalytic Aspartates | High |

Advanced Molecular Dynamics Simulations for Ligand-Target Complex Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. mdpi.comnih.gov MD simulations are used to assess the conformational stability of the docked complex over time, providing a more accurate picture of the binding event. frontiersin.org

Starting from the best-docked pose, the ligand-protein complex is placed in a simulated aqueous environment. The forces on every atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to track the positions and velocities of atoms over time, typically for tens to hundreds of nanoseconds. mdpi.comsmu.edu

Key analyses performed during or after MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. This can highlight key residues that move to accommodate the inhibitor. mdpi.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the inhibitor and the protein throughout the simulation is analyzed to confirm the importance of specific interactions predicted by docking. frontiersin.orgnih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which often correlates better with experimental activity than docking scores alone. mdpi.comrsc.org

MD simulations are crucial for validating docking results and understanding how modifications to the Boc-F-ψ(HE)-F scaffold influence the dynamic behavior and stability of the inhibitor within the active site. uzh.chresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com For a series of Boc-F-ψ(HE)-F analogs, a QSAR model can be developed to predict the inhibitory potency (e.g., IC₅₀ or Kᵢ) of new, unsynthesized analogs. mdpi.comresearchgate.net

The process involves:

Data Set Preparation: A training set of compounds with known chemical structures and experimentally determined inhibitory activities is compiled. mdpi.comimist.ma

Descriptor Calculation: For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or 3D structural features. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model development. mdpi.comrsc.org

A statistically robust QSAR model can be a powerful predictive tool. For example, a model might reveal that higher inhibitory potency is correlated with a specific electrostatic potential on the P1' phenylalanine ring and a lower number of rotatable bonds, guiding the design of more rigid and potent analogs. rsc.orgtandfonline.com

Table 2: Example of a QSAR Model Equation and its Statistical Parameters Note: This is a hypothetical model for illustrative purposes, based on typical QSAR studies of protease inhibitors. mdpi.comrsc.org

| QSAR Model for Boc-F-ψ(HE)-F Analogs | |

|---|---|

| Model Equation | pIC₅₀ = 0.85(Descriptor A) - 1.21(Descriptor B) + 5.43 |

| Descriptor A | Electrostatic Potential at P1' |

| Descriptor B | Number of Rotatable Bonds |

| R² (Correlation Coefficient) | 0.91 |

| Q² (Cross-validated R²) | 0.87 |

| Interpretation | Activity increases with higher electrostatic potential at P1' and decreases with increased molecular flexibility. |

Rational Design of Boc-F-ψ(HE)-F Analogs with Optimized Pharmacophores

The insights gained from SBDD, docking, MD simulations, and QSAR are integrated to rationally design new analogs with optimized pharmacophores—the ensemble of steric and electronic features necessary for optimal molecular interactions with the target.

Incorporating fluorine into drug candidates is a common strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov The introduction of fluorine onto the phenylalanine rings of Boc-F-ψ(HE)-F can have profound effects. nih.gov

Computational models can guide the systematic variation of fluorine substitution:

Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein active site, potentially enhancing binding affinity. nih.gov Docking and MD simulations can predict whether a fluorine at a specific position (ortho, meta, or para) can form such interactions.

Metabolic Stability: Fluorination can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the compound's half-life.

Physicochemical Properties: Fluorination alters the electronic properties (pKa) and lipophilicity (logP) of the molecule, which can be fine-tuned to improve cell permeability and bioavailability. nih.gov

Studies on fluorinated amino acids show that the degree and position of fluorination can precisely control intermolecular interactions and conformation. chemrxiv.orgrsc.org For example, computational analysis might predict that a meta-fluorine on the P1 phenylalanine ring optimally interacts with a hydrophobic sub-pocket while a para-fluorine is solvent-exposed and offers no benefit.

While the hydroxyethylene isostere is a well-established peptide bond mimic, its structure can be further modified to improve selectivity. nih.gov For instance, altering the stereochemistry of the hydroxyl group can significantly impact potency, as different epimers may better fit the active sites of different proteases. nih.gov Other isosteres, such as hydroxyethyl (B10761427) secondary amines or reduced amides, can also be explored computationally to assess their fit and interaction profile. nih.govpressbooks.pub

Modifying the P1 and P1' side chains is a primary strategy for enhancing both potency and selectivity. jst.go.jp Boc-F-ψ(HE)-F features two phenylalanine side chains. Replacing one or both with different amino acid side chains (e.g., valine, leucine, cyclohexylalanine) can exploit specificity differences between protease active sites. jst.go.jp Structure-based design and docking can be used to screen a virtual library of side-chain combinations to identify analogs predicted to have higher affinity and selectivity for the target enzyme over closely related off-targets. openmedicinalchemistryjournal.com

Virtual Screening and High-Throughput Computational Approaches for Analog Discovery

Virtual screening is a cornerstone of modern drug discovery and is extensively used to identify novel analogs of inhibitors like Boc-F-psi(HE)-F. up.ac.zaeuropa.eu This process involves the computational screening of vast libraries of chemical compounds to find molecules with a high likelihood of binding to a specific biological target. These libraries can contain hundreds of thousands to millions of compounds, such as those from the Asinex or ChemBridge databases. up.ac.zascielo.br

The process typically begins with the three-dimensional structure of the target enzyme, such as BACE-1, which is often obtained from X-ray crystallography. ekb.egeuropa.eu A multi-step molecular docking protocol is then employed. up.ac.za Initially, a rapid, less computationally intensive docking method is used to filter large databases, ranking compounds based on their predicted binding affinity for the enzyme's active site. f1000research.comnih.gov The top-ranked compounds from this initial screen are then subjected to more rigorous and accurate docking algorithms and scoring functions to refine the predictions. up.ac.zamdpi.com

Predicting Enzyme-Inhibitor Specificity and Off-Target Interactions

A significant challenge in developing inhibitors is ensuring they are selective for their intended target. For analogs of Boc-F-ψ(HE)-F targeting BACE-1, it is crucial to minimize inhibition of other related aspartyl proteases, such as BACE-2 and Cathepsin D, to avoid potential side effects. ekb.egnih.gov Computational methods are vital for predicting this enzyme-inhibitor specificity.

Specificity can be predicted by performing comparative molecular docking and MD simulation studies. This involves docking the potential inhibitor not only into the target enzyme (e.g., BACE-1) but also into the structures of closely related off-target enzymes. ekb.eg By comparing the calculated binding energies and analyzing the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—researchers can identify key residues that determine selective binding. ekb.egup.ac.za For example, an inhibitor might form specific interactions with non-conserved amino acid residues in the BACE-1 active site that are not present in BACE-2, thus conferring selectivity. ekb.eg

Furthermore, pharmacophore modeling can be employed. mdpi.comnih.gov A pharmacophore model represents the essential 3D arrangement of functional groups required for binding. By creating separate pharmacophore models for BACE-1 and its related off-targets, it is possible to screen for compounds that match the target pharmacophore but not the off-target models. mdpi.com These predictive approaches are critical for guiding the rational design of analogs with improved specificity, prioritizing candidates that are most likely to be effective and have a favorable safety profile before they are synthesized and tested in the lab. ekb.egnih.gov

Future Research Perspectives for Boc F ψ He F

Development of Next-Generation Synthetic Strategies for Peptidomimetic Scaffolds

The synthesis of complex peptidomimetics such as Boc-F-ψ(HE)-F often involves multi-step, challenging procedures. Future research will focus on creating more efficient, scalable, and versatile synthetic routes. While several methods exist for creating the core hydroxyethylene dipeptide isostere, they often have limitations regarding stereochemical control and the diversity of possible substituents. nih.gov

Key areas for future development include:

Novel Catalytic Methods: Exploring new catalysts, including those for transition-metal-catalyzed C-H functionalization, can offer more direct and atom-economical ways to modify peptide backbones. researchgate.net Photochemical reactions, inspired by photosynthesis, present an opportunity for cost-effective and environmentally friendly synthesis, avoiding toxic metal catalysts. researchgate.net

Stereoselective Syntheses: Developing highly stereoselective methods is crucial, as the biological activity of these molecules is critically dependent on their 3D structure. Approaches utilizing chiral starting materials like D-mannose have shown promise for establishing absolute stereocontrol. nih.gov Future work could expand on strategies like the β-lactam synthon method or Sharpless asymmetric hydroxylation to generate specific diastereomers. researchgate.netspringernature.com

Solid-Phase and Combinatorial Approaches: Advancements in solid-phase synthesis and combinatorial chemistry will facilitate the rapid generation of libraries of Boc-F-ψ(HE)-F analogs. rroij.com This will enable a more systematic exploration of structure-activity relationships (SAR) by allowing for diverse modifications at various positions of the scaffold.

| Synthetic Strategy | Description | Advantages | Future Research Focus |

|---|---|---|---|

| β-Lactam Synthon Method | Utilizes β-lactam intermediates to construct the peptidomimetic backbone. | Provides good stereocontrol. springernature.com | Broadening the scope to more diverse and complex side chains. |

| Asymmetric Epoxidation/Hydroxylation | Employs chiral catalysts (e.g., Sharpless epoxidation) to introduce key stereocenters. researchgate.net | High enantioselectivity. researchgate.net | Developing more robust and scalable catalytic systems. |

| Starting from Chiral Pool | Uses naturally occurring chiral molecules like amino acids or sugars (e.g., D-mannose) as starting materials. nih.gov | Absolute stereocontrol at specific centers. nih.gov | Devising flexible routes to access a wider range of isosteres from common chiral precursors. nih.gov |

| Transition-Metal Catalysis | Involves C-H activation and functionalization to modify the peptide structure directly. researchgate.net | High efficiency and potential for late-stage functionalization. researchgate.net | Improving site-selectivity and catalyst turnover for complex molecules. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of how Boc-F-ψ(HE)-F interacts with its biological targets at an atomic level is essential for rational drug design. The integration of cutting-edge analytical and computational methods will be pivotal in elucidating these mechanisms. Peptides and peptidomimetics exhibit a high degree of structural diversity, which is strongly influenced by their environment, making characterization challenging. cecam.org

Future research will leverage a combination of the following techniques:

Spectroscopic Methods: High-field Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the 3D structure and conformational dynamics of peptidomimetics in solution. ijsra.netresolvemass.ca Techniques like Saturation Transfer Difference (STD)-NMR can identify the specific parts of the molecule that bind to a target protein. plos.org Mass spectrometry (MS), particularly with methods like Electron-Transfer Dissociation (ETD), provides extensive sequence information and helps characterize modifications. ijsra.netnih.gov Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure and folding patterns. resolvemass.ca

Computational Modeling: Molecular docking and virtual screening can predict how compounds like Boc-F-ψ(HE)-F bind to a protein's active site and can be used to screen large virtual libraries for new candidates. nih.gov Molecular Dynamics (MD) simulations offer a dynamic view of the binding process, revealing the flexibility of both the ligand and the protein, which can explain experimental observations from techniques like NMR. plos.org

| Technique | Application | Insight Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Determining 3D structure and dynamic interactions. resolvemass.ca | Atomic-level conformation, binding epitopes, and molecular flexibility. plos.orgoxfordglobal.com |

| Mass Spectrometry (MS) | Sequence verification and impurity detection. ijsra.net | Molecular weight, amino acid sequence, and post-translational modifications. ijsra.netresolvemass.ca |

| Circular Dichroism (CD) | Analyzing secondary structure (e.g., α-helix, β-sheet). resolvemass.ca | Information on peptide folding and conformational changes upon binding. resolvemass.ca |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms in the ligand-protein complex over time. plos.org | Dynamic binding modes, stability of interactions, and role of molecular flexibility. plos.orgnih.gov |

| X-ray Crystallography | Providing high-resolution 3D structures of ligand-protein complexes. cecam.org | Precise atomic coordinates of the binding pose, validating computational models. |

Exploration of Novel Biological Targets and Therapeutic Applications

Hydroxyethylene-based peptidomimetics are well-established as inhibitors of aspartyl proteases, leading to their investigation in diseases like hypertension and HIV. ontosight.aiontosight.ai However, the versatility of the Boc-F-ψ(HE)-F scaffold suggests potential for broader therapeutic applications. Future research should aim to identify and validate novel biological targets for this class of compounds.

Potential areas of exploration include:

Oncology: Many proteases are dysregulated in cancer, playing roles in tumor growth, invasion, and metastasis. Targeting these enzymes with specific inhibitors like Boc-F-ψ(HE)-F analogs could offer new therapeutic strategies. ontosight.aiusf.edu

Neurodegenerative Diseases: Proteases such as β-secretase (BACE1) are key targets in Alzheimer's disease. The development of potent and cell-penetrant hydroxyethylene inhibitors is an active area of research. acs.org

Infectious Diseases: Beyond HIV, other viral and bacterial pathogens rely on proteases for their replication and survival. For instance, the main protease (Mpro) of SARS-CoV-2 is a critical target for antiviral drug development. cabidigitallibrary.org Peptidomimetics based on the hydroxyethylene scaffold could be adapted to inhibit these enzymes. ontosight.aicabidigitallibrary.org

| Therapeutic Area | Potential Biological Target | Associated Disease(s) | Rationale for Targeting |

|---|---|---|---|

| Infectious Diseases | HIV Protease | AIDS usf.edu | Inhibits viral replication; HE isosteres are a core component of approved drugs. ontosight.aicabidigitallibrary.org |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 cabidigitallibrary.org | Essential for viral polyprotein processing; peptidomimetics are actively being investigated. cabidigitallibrary.org | |

| Oncology | Matrix Metalloproteinases (MMPs) | Cancer (Metastasis) ontosight.ai | MMPs are involved in the degradation of the extracellular matrix, facilitating cancer cell invasion. |

| Neurodegenerative Disorders | β-Secretase (BACE1) | Alzheimer's Disease usf.eduacs.org | BACE1 initiates the production of amyloid-β peptides, a hallmark of Alzheimer's. acs.org |

| Cardiovascular Diseases | Renin | Hypertension springernature.com | A key aspartyl protease in the renin-angiotensin system that regulates blood pressure. springernature.com |

Application of Artificial Intelligence and Machine Learning in Peptidomimetic Design

Key applications of AI in this field include:

De Novo Design: Generative AI models can design entirely new peptide and peptidomimetic sequences that are predicted to bind to a specific target. gubra.dk

Predictive Modeling: ML algorithms can be trained to predict various properties, such as binding affinity, bioactivity, toxicity, and metabolic stability, from the chemical structure alone. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those with a high probability of being active against a target, making the discovery process faster and more cost-effective. gubra.dk

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | Algorithms that create novel molecular structures with desired properties. polifaces.deoup.com | Accelerates the discovery of new peptidomimetic scaffolds and candidates. gubra.dk |

| Predictive Analytics | Uses ML models to forecast biological activity, toxicity, and pharmacokinetic properties. mdpi.comnih.gov | Reduces trial-and-error experimentation by prioritizing high-potential compounds. nih.gov |

| AI-Powered Screening | Employs AI to analyze large chemical libraries and identify promising lead candidates for a specific target. mdpi.com | Increases the efficiency and speed of hit identification in early-stage drug discovery. gubra.dk |

| Structure Prediction | Tools like AlphaFold can predict the 3D structure of protein targets, aiding structure-based design. acs.org | Facilitates rational design of peptidomimetics that fit precisely into the target's binding site. gubra.dk |